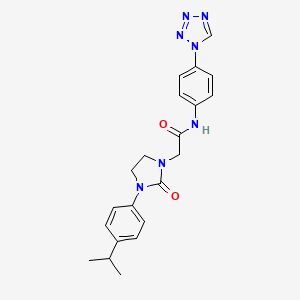

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]-N-[4-(tetrazol-1-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O2/c1-15(2)16-3-7-18(8-4-16)27-12-11-26(21(27)30)13-20(29)23-17-5-9-19(10-6-17)28-14-22-24-25-28/h3-10,14-15H,11-13H2,1-2H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVJLOGCJXQUJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide is a complex organic compound that incorporates a tetrazole moiety, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a tetrazole ring, an imidazolidinone structure, and a phenyl group with an isopropyl substitution. Its molecular formula is , and it has a molecular weight of approximately 356.39 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N6O2 |

| Molecular Weight | 356.39 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not available |

The tetrazole ring in this compound acts as a bioisostere for carboxylic acids, allowing it to interact with various biological targets such as enzymes and receptors. This interaction can lead to inhibition or modulation of enzymatic activities, particularly in pathways related to inflammation and pain management.

Antioxidant Activity

Research indicates that tetrazole derivatives exhibit significant antioxidant properties. Studies have shown that compounds with tetrazole rings can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Tetrazole-containing compounds have been studied for their antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, suggesting potential applications in treating infections.

Enzyme Inhibition

A notable area of research involves the inhibition of xanthine oxidase (XO), an enzyme implicated in gout and other inflammatory conditions. The tetrazole moiety enhances binding affinity to the enzyme's active site. For example, derivatives similar to this compound have demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects .

Case Study 1: Xanthine Oxidase Inhibitors

A study focused on synthesizing N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives highlighted the importance of the tetrazole group in enhancing XO inhibition. The most potent derivative showed an IC50 value of 0.031 µM, significantly improving upon previous compounds . This suggests that the structural features present in this compound could similarly enhance its pharmacological profile.

Case Study 2: Antimicrobial Efficacy

In another investigation involving a series of tetrazole derivatives, compounds were tested against a panel of microorganisms. Results indicated that certain derivatives exhibited broad-spectrum antimicrobial activity, making them candidates for further development as therapeutic agents .

Comparative Analysis

To understand the unique biological activity of this compound, it is essential to compare it with other similar compounds:

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| N-(3-cyano-4-(2-cyanobenzyl)oxy)phenylisonicotinamide | Xanthine oxidase inhibitor | 0.312 |

| 4-Methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide | Antibacterial | Not specified |

| 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | Analgesic and receptor antagonist | 0.795 (for analgesic) |

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide?

Answer:

The synthesis typically involves multi-step organic reactions, starting with the preparation of the tetrazole-phenyl and 2-oxoimidazolidine intermediates. Key steps include:

- Coupling reactions : Amide bond formation between the tetrazole-phenyl and 2-oxoimidazolidine-acetamide moieties, often using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .

- Control of reaction parameters : Temperature (often 0–60°C), solvent choice (polar aprotic solvents for solubility), and stoichiometric ratios to minimize side products .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Basic: Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, with emphasis on signals for the tetrazole (δ 8.5–9.5 ppm) and 2-oxoimidazolidine (δ 3.5–4.5 ppm) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (tetrazole ring) .

- HPLC : Purity assessment using reverse-phase columns (C18, acetonitrile/water gradients) .

Advanced: How can computational methods optimize reaction pathways and predict regioselectivity in derivative synthesis?

Answer:

- Reaction path search tools : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways .

- Solvent effect simulations : COSMO-RS or MD simulations to optimize solvent selection for improved yields .

- Machine learning (ML) : Training models on existing reaction data to predict regioselectivity in heterocyclic substitutions (e.g., tetrazole vs. imidazolidine reactivity) .

Advanced: How should researchers resolve contradictions in biological activity data across structurally similar analogs?

Answer:

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., 4-isopropylphenyl vs. fluorophenyl) and correlate changes with bioactivity (e.g., enzyme inhibition assays) .

- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and identify off-target interactions .

- Molecular docking : Compare binding poses of analogs with target proteins (e.g., kinases) using software like AutoDock or Schrödinger .

Advanced: What experimental strategies are recommended for studying the compound’s metabolic stability and degradation pathways?

Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor metabolite formation via LC-MS/MS .

- Isotopic labeling : Use ¹⁴C-labeled acetamide groups to trace degradation products .

- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions, followed by HPLC-UV/MS analysis .

Basic: What are the key considerations for designing stability studies under varying storage conditions?

Answer:

- Temperature and humidity : Accelerated stability testing at 40°C/75% RH over 6 months, with periodic sampling .

- Light exposure : ICH Q1B guidelines for photostability using controlled UV/visible light chambers .

- Solution stability : Monitor degradation in DMSO or PBS buffers via UV-Vis spectroscopy at λ_max (~250–300 nm) .

Advanced: How can researchers elucidate the reaction mechanism of this compound’s interaction with biological targets?

Answer:

- Kinetic studies : Time-dependent enzyme inhibition assays (e.g., IC₅₀ shifts) to distinguish reversible vs. covalent binding .

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., COX-2) to resolve binding modes .

- Isotope effects : Use deuterated analogs to probe hydrogen-bonding or proton-transfer steps in catalysis .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Answer:

- Toxicity screening : Prior cytotoxicity assessment (e.g., MTT assay on HEK293 cells) .

- Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods for powder handling due to potential irritant properties .

- Waste disposal : Neutralization of amide-containing waste with acidic hydrolysis before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.